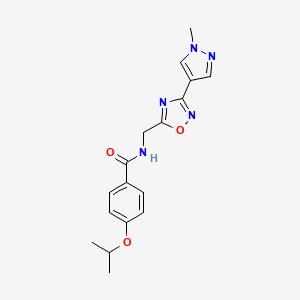
4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The oxadiazole ring system has been extensively studied for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isopropoxy group and a pyrazole ring, which may contribute to its biological activity.
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole core have demonstrated significant antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains. For instance, research indicates that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. In particular:
- Dhumal et al. (2016) reported that certain oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG .
- Desai et al. (2016) found that oxadiazole hybrids exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds may inhibit inflammatory mediators and pathways:
- A study highlighted the anti-inflammatory effects of oxadiazole derivatives in models of acute inflammation, suggesting potential therapeutic applications in conditions like arthritis .
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been a focal point in recent research:
- Various studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms including the modulation of signaling pathways involved in cell proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of new oxadiazole derivatives:
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors affecting metabolic pathways crucial for microbial survival.
- Modulation of Cell Signaling : These compounds can interfere with signaling pathways involved in inflammation and cancer progression.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)24-14-6-4-12(5-7-14)17(23)18-9-15-20-16(21-25-15)13-8-19-22(3)10-13/h4-8,10-11H,9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDOXTSTWIYPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













